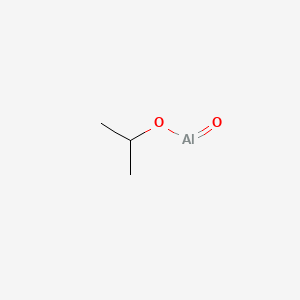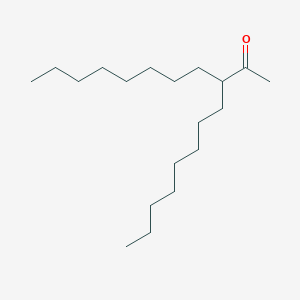
3-(Diethylamino)propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role in the synthesis of polymers and other chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-methylprop-2-enoate typically involves the esterification of 3-(Diethylamino)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, followed by the removal of by-products and purification of the final product. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomedical materials.
Medicine: Investigated for its potential use in controlled drug release and targeted therapy.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)propyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms polymers that encapsulate the drug molecules, allowing for controlled release. The ester group in the compound can undergo hydrolysis, releasing the active drug at the target site. The diethylamino group enhances the solubility and stability of the compound, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)propyl methacrylate
- 3-(Diethylamino)propyl acrylate
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
3-(Diethylamino)propyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the diethylamino group enhances its solubility in organic solvents, making it suitable for various applications. Additionally, the methacrylate ester group allows for easy polymerization, making it a valuable monomer in polymer chemistry .
Eigenschaften
CAS-Nummer |
52125-39-0 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-5-12(6-2)8-7-9-14-11(13)10(3)4/h3,5-9H2,1-2,4H3 |
InChI-Schlüssel |
PCUPXNDEQDWEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



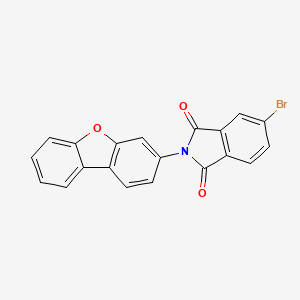
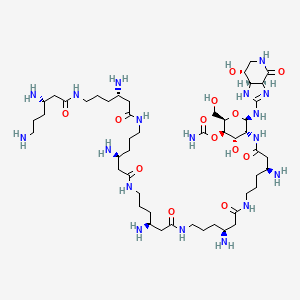
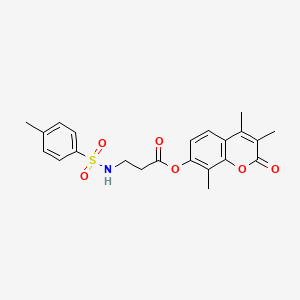
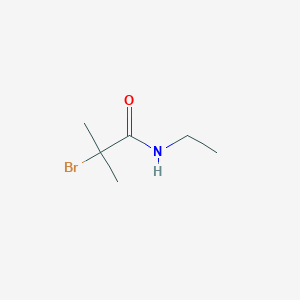
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
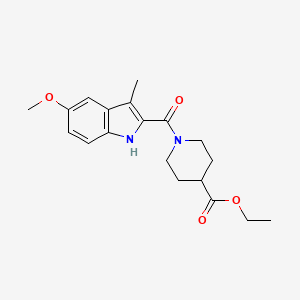
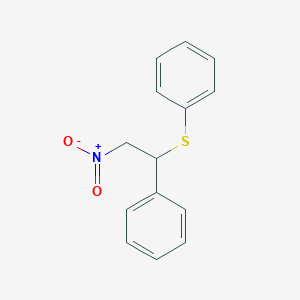
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
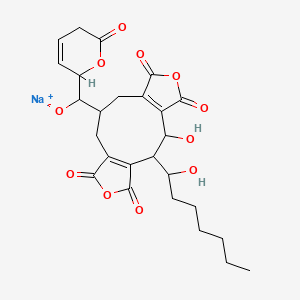
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
